molecular formula C8H7ClO B053704 (S)-3-chlorostyrene oxide CAS No. 115648-90-3

(S)-3-chlorostyrene oxide

Cat. No.: B053704
CAS No.: 115648-90-3
M. Wt: 154.59 g/mol
InChI Key: YVMKRPGFBQGEBF-MRVPVSSYSA-N
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Description

(S)-3-chlorostyrene oxide is a chiral epoxide compound characterized by the presence of a chlorine atom on the styrene oxide structure

Scientific Research Applications

(S)-3-chlorostyrene oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-chlorostyrene oxide can be synthesized through several methods. One common approach involves the asymmetric epoxidation of (S)-3-chlorostyrene using chiral catalysts. The reaction typically employs oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-3-chlorostyrene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted styrene derivatives.

Mechanism of Action

The mechanism of action of (S)-3-chlorostyrene oxide involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    ®-3-chlorostyrene oxide: The enantiomer of (S)-3-chlorostyrene oxide, with different stereochemical properties.

    3-chloropropylene oxide: Similar structure but with a different alkene backbone.

Properties

IUPAC Name

(2S)-2-(3-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKRPGFBQGEBF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466056
Record name (S)-3-chlorostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115648-90-3
Record name (S)-3-chlorostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
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reactant
Reaction Step One
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100 mL
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reactant
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7.03 g
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reactant
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132 mL
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reactant
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0.126 g
Type
catalyst
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brine
Quantity
250 mL
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solvent
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350 mL
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solvent
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Name
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 42.0 g. of 57% sodium hydride dispersed in oil and 700 ml. of dimethyl sulfoxide is stirred at 70°-75° C. for one to one and one-half hours. The solution is diluted with 700 ml. of dry tetrahydrofuran and cooled to 0° C., under nitrogen. A 200 g. (1.0 mole) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5° C. The mixture is stirred for 15 minutes and then a solution of 70.4 g. (0.50 mole) of m-chlorobenzaldehyde in 300 ml. of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dried and evaporated in vacuo to leave m-chlorostyrene oxide.
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0.5 mol
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Synthesis routes and methods III

Procedure details

To a solution of m-chlorostyrene (5.70 g, 41.0 mmol) and acetic acid (2.33 mL, 40.9 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (8.02 g, 45.0 mmol) in three portions. The reaction was allowed to warm to R.T. After 4 hours, 2N NaOH (60 ml) was added and the reaction was allowed to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 6.20 g of a slightly tinted oil which was used without further purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
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Quantity
78 mL
Type
solvent
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Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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